8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid
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Overview
Description
8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the thienoquinoline family, which is known for its diverse pharmacological properties.
Preparation Methods
The synthesis of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid typically involves a multi-step process starting from aniline derivatives. One efficient method involves a tandem nucleophilic aromatic substitution/cyclization reaction. This sequence can be carried out without chromatographic purification, making it suitable for industrial production . The versatile intermediate 2-carboxylic acid is often used as a precursor for further functionalization .
Chemical Reactions Analysis
8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Amidation: The carboxylic acid group can be converted to amides using amines and coupling reagents.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various derivatives with potential biological activities.
Medicine: Derivatives of this compound have shown promise as anticancer agents and anti-malarial agents.
Mechanism of Action
The mechanism of action of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid involves inhibition of specific kinases. It targets serine-threonine and tyrosine kinases, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds include:
Oxolinic acid: A quinoline compound with antibacterial properties.
Nalidixic acid: Another quinoline derivative used as an antibacterial agent.
Thieno[3,2-c]quinoline derivatives: These compounds have been explored for their kinase inhibitory activities and other pharmacological properties.
8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid stands out due to its unique structure and the potential for diverse biological activities, particularly in kinase inhibition and anticancer research.
Properties
CAS No. |
117081-10-4 |
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Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
8-ethyl-5-oxothieno[3,2-g]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C14H11NO3S/c1-2-15-7-10(14(17)18)13(16)9-5-8-3-4-19-12(8)6-11(9)15/h3-7H,2H2,1H3,(H,17,18) |
InChI Key |
KYJNXHIFVPXNIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C3C(=C2)C=CS3)C(=O)O |
Origin of Product |
United States |
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